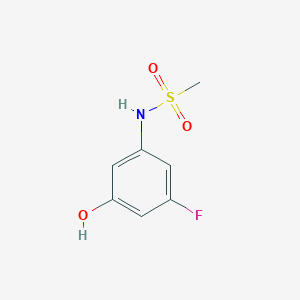
N-(3-Fluoro-5-hydroxyphenyl)methanesulfonamide
Description
N-(3-Fluoro-5-hydroxyphenyl)methanesulfonamide is a chemical compound with the molecular formula C7H8FNO3S and a molecular weight of 205.208 g/mol . This compound is characterized by the presence of a fluoro group, a hydroxy group, and a methanesulfonamide group attached to a phenyl ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Properties
Molecular Formula |
C7H8FNO3S |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
N-(3-fluoro-5-hydroxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C7H8FNO3S/c1-13(11,12)9-6-2-5(8)3-7(10)4-6/h2-4,9-10H,1H3 |
InChI Key |
IHDSLHUBJLVYLS-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=CC(=C1)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Fluoro-5-hydroxyphenyl)methanesulfonamide typically involves the reaction of 3-fluoro-5-hydroxyaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions
N-(3-Fluoro-5-hydroxyphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the nitro group can produce an amine .
Scientific Research Applications
N-(3-Fluoro-5-hydroxyphenyl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme activity and protein interactions.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(3-Fluoro-5-hydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The fluoro group enhances its binding affinity to certain enzymes or receptors, while the hydroxy group can form hydrogen bonds, stabilizing the compound’s interaction with its target. The methanesulfonamide group contributes to the compound’s solubility and overall stability .
Comparison with Similar Compounds
Similar Compounds
N-(3-Fluoro-5-hydroxyphenyl)-1-(oxan-2-yl)methanesulfonamide: This compound has a similar structure but includes an additional oxan-2-yl group.
N-(3-Fluoro-5-hydroxyphenyl)benzenesulfonamide: This compound has a benzenesulfonamide group instead of a methanesulfonamide group.
Uniqueness
N-(3-Fluoro-5-hydroxyphenyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluoro group enhances its stability and binding affinity, making it a valuable compound in various research applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


